An In-depth Technical Guide to 1-Chloromethyl-4-methylnaphthalene
An In-depth Technical Guide to 1-Chloromethyl-4-methylnaphthalene
Introduction
1-Chloromethyl-4-methylnaphthalene (CAS No. 5261-50-7) is a substituted aromatic hydrocarbon of significant interest in the fields of organic synthesis and medicinal chemistry.[1] As a bifunctional molecule, it incorporates the rigid, lipophilic naphthalene scaffold with a highly reactive benzylic chloride moiety. This unique combination makes it a valuable intermediate for introducing the 4-methylnaphthalen-1-ylmethyl group into a wide array of molecular architectures. While detailed literature exclusively on this derivative is sparse, its chemical behavior can be expertly understood through the well-documented properties of its parent compound, 1-chloromethylnaphthalene, and the fundamental principles governing the reactivity of benzylic halides. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, tailored for researchers and professionals in chemical and pharmaceutical development.
Physicochemical and Structural Properties
The core attributes of 1-Chloromethyl-4-methylnaphthalene are summarized below. For context, properties of the closely related 1-chloromethylnaphthalene are also provided.
| Property | 1-Chloromethyl-4-methylnaphthalene | 1-Chloromethylnaphthalene (for comparison) |
| Molecular Formula | C₁₂H₁₁Cl[1] | C₁₁H₉Cl[2] |
| Molecular Weight | 190.67 g/mol [1] | 176.64 g/mol [2] |
| CAS Number | 5261-50-7[3] | 86-52-2[2] |
| Appearance | Data not available (likely a solid) | Pale yellow solid or liquid[4][5] |
| Melting Point | 58°C[3] | 20-32°C[6][7] |
| Boiling Point | 314.4°C at 760 mmHg[3] | 135-136°C at 0.8 kPa[6][8] |
| Density | 1.138 g/cm³[3] | ~1.180 g/cm³[7] |
| Solubility | Insoluble in water; soluble in benzene, ether[3][7] | Insoluble in water; soluble in benzene, ethanol[6] |
Synthesis and Mechanistic Insights
The primary route for synthesizing 1-Chloromethyl-4-methylnaphthalene is the electrophilic chloromethylation of 1-methylnaphthalene, a classic example of the Blanc-Quelet reaction.[9]
Causality of Experimental Design
The reaction leverages the electron-donating nature of the methyl group on the 1-methylnaphthalene starting material. The methyl group is an activating, ortho, para-directing substituent. Electrophilic attack is therefore directed to the C2 (ortho) and C4 (para) positions. The C4 position is sterically more accessible and electronically activated, making it the major site of substitution. The electrophile, a chloromethyl cation equivalent, is generated in situ from formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride, typically under acidic catalysis (e.g., phosphoric acid, zinc chloride).[9]
Caption: Synthetic workflow for 1-Chloromethyl-4-methylnaphthalene.
Self-Validating Experimental Protocol (Adapted from Organic Syntheses)
This protocol is adapted from the well-established procedure for the chloromethylation of naphthalene.[9][10]
-
Apparatus Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet/outlet connected to a trap for acidic fumes.
-
Reagent Charging: To the flask, add 1-methylnaphthalene (1.0 mol), paraformaldehyde (2.2 mol), glacial acetic acid (250 mL), and 85% phosphoric acid (160 mL).
-
Reaction Initiation: While stirring vigorously, add concentrated hydrochloric acid (4.0 mol). Heat the mixture in a water bath to 80-85°C. The choice of this temperature is critical; it provides sufficient thermal energy to overcome the activation barrier without promoting excessive resinification or byproduct formation.[9]
-
Reaction Monitoring: Maintain vigorous stirring at 80-85°C for 6-10 hours. The reaction can be monitored by TLC to track the consumption of the starting material.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with cold water (2 x 500 mL), cold 10% sodium bicarbonate solution (1 x 500 mL) to neutralize residual acids, and finally with cold water (1 x 500 mL). The careful removal of acid is paramount to prevent resinification of the product during distillation.[9]
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product is then purified. Given the melting point of 58°C, purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or hexane) or by vacuum distillation.[3][7] Recrystallization is often preferred for separating isomers if distillation proves difficult due to close boiling points.[7]
-
Chemical Reactivity and Synthetic Utility
The synthetic value of 1-Chloromethyl-4-methylnaphthalene stems from the high reactivity of its benzylic chloride group in nucleophilic substitution reactions. This position is activated towards both Sₙ1 and Sₙ2 pathways.
-
Sₙ1 Mechanism: The departure of the chloride ion generates a primary benzylic carbocation. This cation is highly stabilized by resonance delocalization across the entire naphthalene ring system. Furthermore, the electron-donating methyl group at the C4 position provides additional inductive and hyperconjugative stabilization to the carbocation, making the Sₙ1 pathway particularly favorable, especially with weak nucleophiles in polar protic solvents.
-
Sₙ2 Mechanism: The methylene carbon is sterically accessible, allowing for backside attack by strong nucleophiles. This pathway is favored by polar aprotic solvents and high concentrations of a strong nucleophile.
Caption: Competing Sₙ1 and Sₙ2 pathways for nucleophilic substitution.
This dual reactivity makes it a versatile building block for synthesizing a variety of derivatives.
| Nucleophile (Nu⁻) | Reagent Example | Product Class |
| Hydroxide (HO⁻) | NaOH, H₂O | Alcohol |
| Cyanide (CN⁻) | NaCN, KCN | Nitrile |
| Alkoxide (RO⁻) | NaOR | Ether |
| Azide (N₃⁻) | NaN₃ | Azide |
| Carboxylate (RCOO⁻) | RCOONa | Ester |
| Amine (RNH₂) | RNH₂ | Amine |
Spectroscopic Characterization (Predicted)
While specific spectral data is not widely published, the key features can be reliably predicted based on the structure and data from analogous compounds.[4]
-
¹H NMR:
-
Aromatic Protons: A complex series of multiplets between δ 7.2-8.2 ppm.
-
Methylene Protons (-CH₂Cl): A characteristic singlet expected around δ 4.9-5.1 ppm. The downfield shift is due to the electronegative chlorine and the deshielding effect of the aromatic ring.
-
Methyl Protons (-CH₃): A sharp singlet expected around δ 2.7-2.8 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Multiple signals in the δ 120-138 ppm region.
-
Methylene Carbon (-CH₂Cl): A signal around δ 45-47 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-22 ppm.
-
-
IR Spectroscopy:
-
Aromatic C-H Stretch: ~3050-3100 cm⁻¹.
-
Aliphatic C-H Stretch: ~2920-2980 cm⁻¹.
-
Aromatic C=C Stretch: Peaks around 1600 cm⁻¹ and 1510 cm⁻¹.
-
C-Cl Stretch: A strong absorption in the fingerprint region, ~700-800 cm⁻¹.
-
-
Mass Spectrometry:
-
Molecular Ion (M⁺): A peak at m/z 190.
-
Isotope Peak (M+2)⁺: A peak at m/z 192 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.[4]
-
Base Peak: The most likely base peak would be at m/z 155, corresponding to the loss of the chlorine radical to form the stable 4-methylnaphthalen-1-ylmethyl cation ([M-Cl]⁺).
-
Applications in Research and Drug Development
The naphthalene core is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities, including antifungal and antimicrobial agents.[10] 1-Chloromethyl-4-methylnaphthalene serves as a crucial starting material for accessing novel naphthalene derivatives for drug discovery.
Its primary utility is as an electrophilic building block. Researchers can readily react it with various nucleophilic fragments (e.g., amines, phenols, thiols) that are part of a known pharmacophore or a diverse chemical library. This allows for the rapid generation of new chemical entities that can be screened for biological activity. For example, reacting it with various substituted anilines or heterocyclic amines has been a strategy to produce potential antifungal agents.[10]
Safety and Handling
Key Hazards: [2]
-
Toxicity: Harmful if swallowed or in contact with skin.
-
Corrosivity: Causes severe skin burns and serious eye damage.
-
Irritant: Is a potent lachrymator (tear-producing agent).
Handling and Personal Protective Equipment (PPE): [2]
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors or dust.
-
Personal Protective Equipment:
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Use chemical safety goggles and a full-face shield.
-
Wear a flame-retardant lab coat.
-
-
Safe Handling Practices: Avoid all personal contact. Keep the container tightly sealed when not in use. Avoid creating dust. Prevent contact with incompatible materials.
Stability and Incompatible Materials: [2]
-
Stability: The compound is stable under recommended storage conditions (cool, dry, dark). It is sensitive to moisture, which can cause hydrolysis.
-
Incompatible Materials: Avoid strong oxidizing agents, bases, amines, and alcohols, as these can react exothermically via nucleophilic substitution.
Conclusion
1-Chloromethyl-4-methylnaphthalene is a highly valuable and reactive chemical intermediate. Its properties are defined by the interplay between the stable naphthalene core and the labile benzylic chloride. A thorough understanding of its synthesis via electrophilic chloromethylation and its reactivity in nucleophilic substitution reactions allows chemists to strategically employ it in the synthesis of complex target molecules. While it must be handled with significant care due to its hazardous nature, its utility as a molecular building block ensures its continued importance in the fields of organic synthesis, materials science, and pharmaceutical research.
References
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Grummitt, O.; Buck, A. 1-Chloromethylnaphthalene. Org. Syn.1943 , 23, 195.
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ChemicalBook. Synthesis and Application of 1-Chloromethyl naphthalene.
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Banedar, P. N.; et al. Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. Der Pharma Chemica2011 , 3(1), 105-111.
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Google Patents. Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant. CN101885667B.
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Google Patents. Preparation method of 1-chloromethyl naphthalene. CN113999086B.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6845, 1-(Chloromethyl)naphthalene.
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CDH Fine Chemical. 1-Chloro Methyl Naphthalene MATERIAL SAFETY DATA SHEET.
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Chemsrc. Naphthalene,1-(chloromethyl)-4-methyl | CAS#:5261-50-7.
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Wikipedia. 1-Methylnaphthalene.
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Pharmaffiliates. 1-(Chloromethyl)-4-methylnaphthalene | CAS No: 5261-50-7.
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Patsnap Eureka. Synthesis method of 1-chloromethyl naphthalene and application of catalyst and non-cationic surfactant thereof.
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LookChem. 1-(Chloromethyl)naphthalene | 86-52-2.
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Simson Pharma Limited. 1-(chloromethyl)-4-methylnaphthalene | CAS No- 5261-50-7.
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